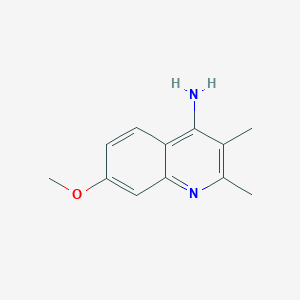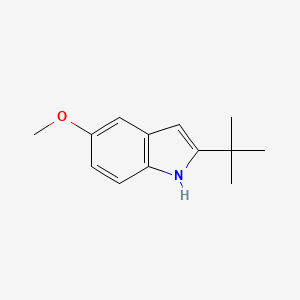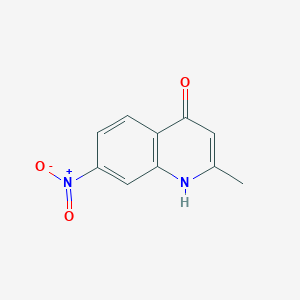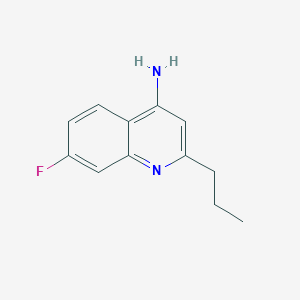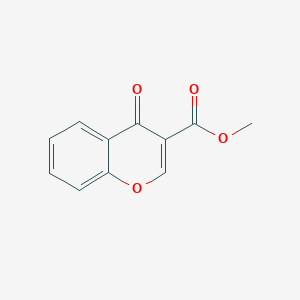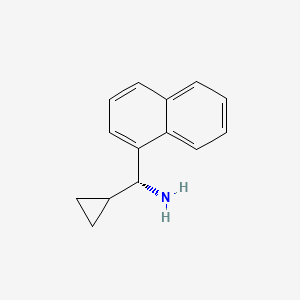![molecular formula C12H11NO2 B11899504 8,9-Dihydro-7H-cyclopenta[h]isoquinoline-5,6-diol CAS No. 739320-29-7](/img/structure/B11899504.png)
8,9-Dihydro-7H-cyclopenta[h]isoquinoline-5,6-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8,9-Dihydro-7H-cyclopenta[h]isoquinoline-5,6-diol is a heterocyclic aromatic organic compound. It belongs to the isoquinoline family, which is known for its diverse biological activities and presence in many natural alkaloids . The compound’s structure includes a cyclopenta ring fused to an isoquinoline core, with hydroxyl groups at the 5 and 6 positions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8,9-Dihydro-7H-cyclopenta[h]isoquinoline-5,6-diol can be achieved through several methods. One common approach involves the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals as starting materials. This reaction proceeds through cyclization under acidic conditions . Another method involves the tandem nucleophilic addition and cyclization of ortho-alkynylarylaldimines in the presence of a metal catalyst .
Industrial Production Methods
Industrial production of isoquinoline derivatives often involves the extraction from coal tar, followed by fractional crystallization of the acid sulfate . This method exploits the basicity differences between isoquinoline and quinoline, allowing for efficient separation and purification.
化学反应分析
Types of Reactions
8,9-Dihydro-7H-cyclopenta[h]isoquinoline-5,6-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically use reagents like halogens and nitrating agents under acidic conditions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Dihydro derivatives with reduced aromaticity.
Substitution: Halogenated and nitrated isoquinoline derivatives.
科学研究应用
8,9-Dihydro-7H-cyclopenta[h]isoquinoline-5,6-diol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
作用机制
The mechanism of action of 8,9-Dihydro-7H-cyclopenta[h]isoquinoline-5,6-diol involves its interaction with various molecular targets. The hydroxyl groups at positions 5 and 6 can form hydrogen bonds with biological molecules, influencing their activity. The compound’s aromatic structure allows it to intercalate with DNA, potentially disrupting replication and transcription processes .
相似化合物的比较
Similar Compounds
Isoquinoline: A structural isomer of quinoline, known for its presence in natural alkaloids.
Quinoline: Another benzopyridine with similar biological activities.
1-Benzylisoquinoline: The structural backbone of many naturally occurring alkaloids such as papaverine.
Uniqueness
8,9-Dihydro-7H-cyclopenta[h]isoquinoline-5,6-diol is unique due to its specific substitution pattern and the presence of hydroxyl groups at the 5 and 6 positions. This structural feature imparts distinct chemical reactivity and biological activity, differentiating it from other isoquinoline derivatives.
属性
CAS 编号 |
739320-29-7 |
|---|---|
分子式 |
C12H11NO2 |
分子量 |
201.22 g/mol |
IUPAC 名称 |
8,9-dihydro-7H-cyclopenta[h]isoquinoline-5,6-diol |
InChI |
InChI=1S/C12H11NO2/c14-11-8-3-1-2-7(8)10-6-13-5-4-9(10)12(11)15/h4-6,14-15H,1-3H2 |
InChI 键 |
WQLOIUMMXSEOBJ-UHFFFAOYSA-N |
规范 SMILES |
C1CC2=C(C1)C(=C(C3=C2C=NC=C3)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Cyclopropyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride](/img/structure/B11899426.png)
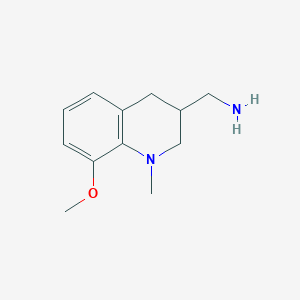

![2',3'-Dihydrospiro[cyclohexane-1,1'-inden]-3-amine](/img/structure/B11899455.png)
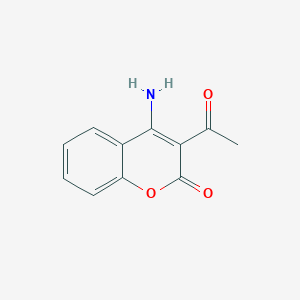
![2-Chloro-4-methoxy-5-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11899465.png)
